molecular formula C5HBr2FO2S B6233161 4,5-dibromo-3-fluorothiophene-2-carboxylic acid CAS No. 1628447-64-2

4,5-dibromo-3-fluorothiophene-2-carboxylic acid

Cat. No.: B6233161
CAS No.: 1628447-64-2
M. Wt: 303.9
InChI Key:
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Description

4,5-Dibromo-3-fluorothiophene-2-carboxylic acid is a complex organic compound characterized by a five-membered aromatic ring known as thiophene. This ring structure contains one sulfur atom and four carbon atoms. The compound features two bromine atoms at positions 4 and 5, a fluorine atom at position 3, and a carboxylic acid group at position 2, giving it unique chemical properties.

Preparation Methods

The synthesis of 4,5-dibromo-3-fluorothiophene-2-carboxylic acid typically involves halogenation and functional group modification of existing thiophene derivatives. One common method includes the use of 2-chloro-1,3-dimethyl-4,5-dihydro-1H-imidazolium chloride and N-ethyl-N,N-diisopropylamine in dichloromethane under an inert atmosphere

Chemical Reactions Analysis

4,5-Dibromo-3-fluorothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents under appropriate conditions.

    Decarboxylation: The carboxylic acid group can undergo decarboxylation to form 4,5-dibromo-3-fluorothiophenethiol.

    Oxidation and Reduction:

Scientific Research Applications

4,5-Dibromo-3-fluorothiophene-2-carboxylic acid has several applications in scientific research:

    Organic Electronics: Its electronic properties make it valuable in the development of organic solar cells and field-effect transistors.

    Medicinal Chemistry: The combination of fluorine and bromine atoms makes it a potential candidate for the development of novel bioactive molecules.

    Material Science: Functionalized thiophene derivatives are explored for new materials with specific properties, such as polymer synthesis.

Comparison with Similar Compounds

Similar compounds to 4,5-dibromo-3-fluorothiophene-2-carboxylic acid include other substituted thiophene derivatives, such as:

  • 4,5-Dibromo-2-thiophenecarboxylic acid
  • 3-Fluoro-2-thiophenecarboxylic acid
  • 4-Bromo-3-fluorothiophene-2-carboxylic acid

These compounds share the thiophene ring structure but differ in the number and position of halogen atoms, which can significantly influence their chemical properties and applications. The unique combination of bromine and fluorine atoms in this compound makes it particularly interesting for research in organic electronics and medicinal chemistry.

Properties

CAS No.

1628447-64-2

Molecular Formula

C5HBr2FO2S

Molecular Weight

303.9

Purity

95

Origin of Product

United States

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